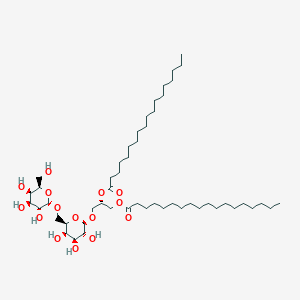
Digalactosyl diacyl glycerol (dgdg)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digalactosyl Diacyl Glycerol is a neutral glycolipid found predominantly in the thylakoid membranes of higher plants, eukaryotic algae, and cyanobacteria. It plays a crucial role in the structural organization and thermal stability of these membranes . The compound consists of two galactose residues bound to the glycerol backbone, forming a hydrophilic head group, while the glycerol’s sn-1 and sn-2 positions are esterified with two acyl chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Digalactosyl Diacyl Glycerol is synthesized in plastid envelopes primarily from monogalactosyldiacylglycerol by digalactosyldiacylglycerol synthases. The synthesis involves two main steps:
- Transfer of galactose from UDP-galactose to the sn-3 position of diacylglycerol, forming monogalactosyldiacylglycerol.
- Galactosylation of monogalactosyldiacylglycerol by digalactosyldiacylglycerol synthase using UDP-galactose as the sugar donor .
Industrial Production Methods
the enzymatic synthesis pathway involving UDP-galactose and digalactosyldiacylglycerol synthase could potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Digalactosyl Diacyl Glycerol undergoes various chemical reactions, including:
Oxidation: The acyl chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds in the acyl chains can be hydrolyzed, resulting in the release of free fatty acids and glycerol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and water or acids for hydrolysis reactions .
Major Products Formed
The major products formed from these reactions include oxidized fatty acids, free fatty acids, and glycerol .
Scientific Research Applications
Chemistry
In chemistry, digalactosyl diacyl glycerol is studied for its role in lipid metabolism and its structural properties in membrane biophysics .
Biology
In biology, it is essential for the organization and stability of thylakoid membranes in photosynthetic organisms. It is also involved in the formation of the light-harvesting complex in photosystem II .
Medicine
While its direct applications in medicine are limited, understanding its role in membrane stability and organization can provide insights into similar mechanisms in human cells .
Industry
In the industry, digalactosyl diacyl glycerol could be explored for its potential use in developing bio-based materials and products due to its unique structural properties .
Mechanism of Action
Digalactosyl Diacyl Glycerol exerts its effects by integrating into the thylakoid membranes, where it helps maintain the structural integrity and thermal stability of these membranes. It forms hydrogen bonds with proteins in the photosystem II complex, stabilizing the oxygen-evolving complex and facilitating efficient photosynthesis .
Comparison with Similar Compounds
Similar Compounds
Monogalactosyldiacylglycerol: Another glycolipid found in thylakoid membranes, but with only one galactose residue.
Sulfoquinovosyldiacylglycerol: A sulfolipid found in the same membranes, contributing to membrane stability and function.
Uniqueness
Digalactosyl Diacyl Glycerol is unique due to its two galactose residues, which provide additional hydrogen bonding capabilities and contribute to the formation of more stable membrane structures compared to monogalactosyldiacylglycerol .
Properties
IUPAC Name |
[(2S)-2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H96O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h39-41,44-52,55-60H,3-38H2,1-2H3/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQFLSUQYHBXSX-HXXRYREZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H96O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
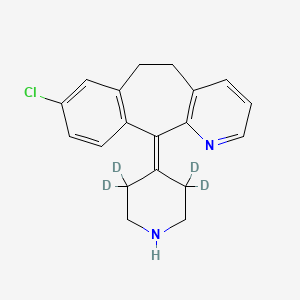
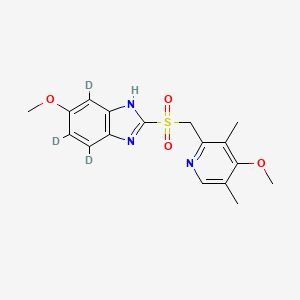
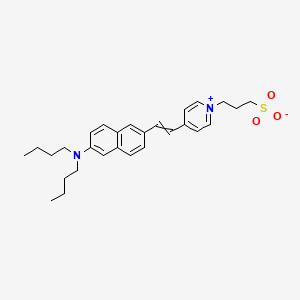
![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)
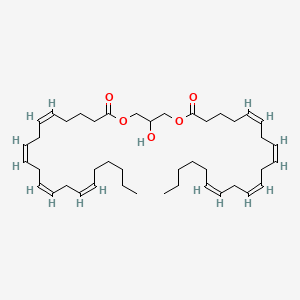
![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)
![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)
![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)
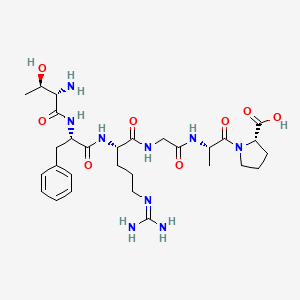
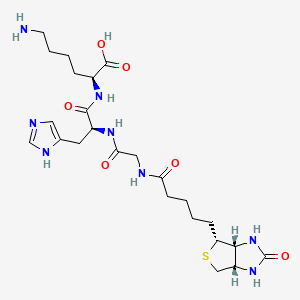
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B8088833.png)

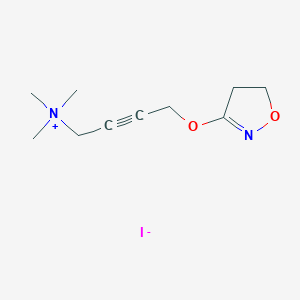
![6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione](/img/structure/B8088861.png)
